

Application Note: Laboratory-Scale Synthesis of 4'-Bromochalcone

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Compound of Interest

Compound Name: 4-Bromochalcone

Cat. No.: B3022149

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Chalcones are a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, which is a privileged scaffold in medicinal chemistry.[\[1\]](#) They serve as key precursors in the biosynthesis of flavonoids and exhibit a wide range of biological activities.[\[1\]\[2\]](#) The introduction of a bromine atom, as in 4'-Bromochalcone (systematic name: (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one), can significantly influence the molecule's physicochemical properties and biological potential, making it a compound of interest for further functionalization and drug discovery research.[\[1\]\[3\]](#)

This document provides a detailed protocol for the synthesis of 4'-Bromochalcone via a base-catalyzed Claisen-Schmidt condensation reaction.[\[3\]\[4\]\[5\]](#) The procedure is a conventional, straightforward, and high-yielding method suitable for standard laboratory settings.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of 4'-Bromochalcone from 4-bromoacetophenone and benzaldehyde using sodium hydroxide as a base catalyst in an ethanol solvent system.[\[4\]](#)

Materials and Reagents:

- 4-Bromoacetophenone

- Benzaldehyde
- Ethanol (95% or absolute)
- Sodium Hydroxide (NaOH)
- Deionized Water
- Round-bottom flask (50 mL or 100 mL)
- Magnetic stirrer and stir bar
- Dropping funnel or pipette
- Buchner funnel and filter flask
- Beakers
- pH paper
- Desiccator

Safety Precautions:

- Perform all steps in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
- Sodium hydroxide is corrosive. Handle with care.
- Benzaldehyde is harmful if swallowed and can cause skin irritation.

Procedure:

- Reactant Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol, 497.6 mg) in ethanol (1.25 mL).[\[4\]](#)

- Stir the mixture at room temperature using a magnetic stirrer for 5-10 minutes until the 4-bromoacetophenone is completely dissolved.[4]
- Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (2.5 mmol, 265.3 mg, ~0.25 mL).[4]
- Catalyst Addition: Prepare a 10% NaOH solution. Slowly add 1.5 mL of the 10% NaOH solution dropwise to the reaction mixture.[4]
- Reaction: Continue stirring the reaction mixture vigorously at room temperature for 3 hours. [4] A precipitate should form as the reaction progresses.
- Work-up: Quench the reaction by pouring the mixture into a beaker containing ice-cold water. [4]
- Isolation: Place the beaker in an ice bath to facilitate complete precipitation of the product.[4]
- Filter the crude product using a Buchner funnel under vacuum.[4]
- Wash the collected precipitate with cold water until the filtrate is neutral (check with pH paper).[4]
- Drying: Dry the crude product in a desiccator to remove residual water.[4]
- Purification: Purify the dried solid by recrystallization from ethanol to afford the final 4'-Bromochalcone product as a yellow crystalline solid.[3][4]

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of 4'-Bromochalcone.

Table 1: Reagents and Yield

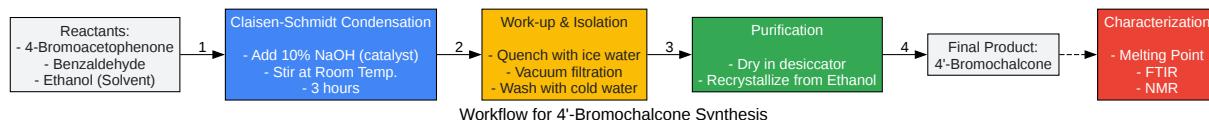
Compound	Molecular Formula	Molar Mass (g/mol)	Amount (mmol)	Mass/Volume	Molar Equiv.	Reported Yield (%)
4-Bromoacetophenone	C ₉ H ₇ BrO	199.04	2.5	497.6 mg	1.0	\multirow{2}{*}{\{Up to 94.6% [4] [6]\}}
Benzaldehyde	C ₇ H ₆ O	106.12	2.5	265.3 mg	1.0	
Sodium Hydroxide	NaOH	40.00	-	1.5 mL	Catalyst	-
Ethanol	C ₂ H ₅ OH	46.07	-	1.25 mL	Solvent	-

Table 2: Product Characterization Data

Property	Description	Reported Value
Appearance	Crystalline Solid	Yellow Solid [3]
Melting Point	104-105 °C [4]	
FTIR (cm ⁻¹)	Carbonyl (C=O) Stretch	~1658-1660 [1]
Ethylenic (C=C) Stretch	~1605 [1]	
Aromatic (C=C) Stretch	~1489 [1]	
¹ H NMR (CDCl ₃ , δ ppm)	Vinylic Proton (H _α), doublet	~7.47 (J ≈ 15.7 Hz) [1]
Vinylic Proton (H _β), doublet	~7.82 (J ≈ 15.7 Hz) [1]	
Aromatic Protons, multiplet	7.3 - 8.1	

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of 4'-Bromochalcone.

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Caption: Experimental workflow for 4'-Bromochalcone synthesis.

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